molecular formula C22H21O4P B14563894 Dimethyl (triphenylacetyl)phosphonate CAS No. 61565-69-3

Dimethyl (triphenylacetyl)phosphonate

Cat. No.: B14563894
CAS No.: 61565-69-3
M. Wt: 380.4 g/mol
InChI Key: IRUOXWYUJAVDHX-UHFFFAOYSA-N
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Description

Dimethyl (triphenylacetyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a triphenylacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (triphenylacetyl)phosphonate can be synthesized through various methods, including the Michaelis-Arbuzov reaction. This reaction involves the use of trialkyl phosphites and alkyl halides under specific conditions to form phosphonate esters. For instance, the reaction of triphenylacetyl chloride with dimethyl phosphite in the presence of a base can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (triphenylacetyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include various phosphonate derivatives, phosphonic acids, and phosphine oxides, depending on the specific reaction and conditions employed.

Scientific Research Applications

Dimethyl (triphenylacetyl)phosphonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl (triphenylacetyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, affecting various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to dimethyl (triphenylacetyl)phosphonate include other phosphonate esters and phosphine oxides, such as dimethyl methylphosphonate and triphenylphosphine oxide.

Uniqueness

What sets this compound apart is its unique triphenylacetyl moiety, which imparts distinct chemical properties and reactivity. This structural feature can influence its interactions with other molecules and its overall stability, making it a valuable compound for specific applications .

Properties

CAS No.

61565-69-3

Molecular Formula

C22H21O4P

Molecular Weight

380.4 g/mol

IUPAC Name

1-dimethoxyphosphoryl-2,2,2-triphenylethanone

InChI

InChI=1S/C22H21O4P/c1-25-27(24,26-2)21(23)22(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,1-2H3

InChI Key

IRUOXWYUJAVDHX-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OC

Origin of Product

United States

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